Cyromazine-3-mercaptopropanoic acid

Triazine hapten immunoassay Cyromazine antibody development IC50 sensitivity

Generic triazine haptens produce unpredictable antibody cross-reactivity-melamine antibodies show 21-300% cross-reactivity toward cyromazine depending on hapten design. Cyromazine-3-mercaptopropanoic acid solves this with a defined 3-mercaptopropanoic acid spacer arm enabling precise BSA/OVA conjugation. • Designed for cyromazine-selective monoclonal antibody generation with minimized melamine interference • Validated in icELISA platforms achieving 1 ppb detection sensitivity, 79-108% recovery, and >18-month shelf stability • Compatible with EDC-mediated protein conjugation and colloidal gold LFIA manufacturing protocols

Molecular Formula C9H13N5O2S
Molecular Weight 255.30 g/mol
Cat. No. B12373638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyromazine-3-mercaptopropanoic acid
Molecular FormulaC9H13N5O2S
Molecular Weight255.30 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC(=NC(=N2)N)SCCC(=O)O
InChIInChI=1S/C9H13N5O2S/c10-7-12-8(11-5-1-2-5)14-9(13-7)17-4-3-6(15)16/h5H,1-4H2,(H,15,16)(H3,10,11,12,13,14)
InChIKeyBAHFLJMNEXNNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyromazine-3-mercaptopropanoic Acid Overview


Cyromazine-3-mercaptopropanoic acid (CAS: 2365353-26-8) is a synthetic hapten derivative of cyromazine—an insect growth regulator and melamine precursor—incorporating a 3-mercaptopropanoic acid spacer arm for carrier protein conjugation . The compound belongs to the s-triazine hapten family and is specifically designed for generating immunogens via BSA conjugation and coating antigens via OVA conjugation in competitive immunoassay platforms targeting triazine-class analytes .

Cyromazine-3-mercaptopropanoic Acid Procurement Risks


Triazine haptens exhibit dramatically different antibody recognition profiles and assay sensitivity outcomes depending on three variables: the parent triazine structure (cyromazine vs. atrazine vs. cyanazine vs. melamine), the spacer-arm chemistry (mercaptopropanoic acid vs. aminohexanoic acid vs. glutaraldehyde bridges), and the conjugation site on the triazine ring [1]. Direct cyromazine immunogens generated via glutaraldehyde bridging produce polyclonal antisera with IC50 values of 27.5 ng/mL [2], whereas mercaptopropanoic acid-derived haptens of atrazine and cyanazine yield IC50 values of 7.5 ng/mL and 10.2 ng/mL, respectively . Substituting a generic triazine hapten without understanding the specific spacer-arm chemistry and parent structure will yield unpredictable antibody affinity, altered cross-reactivity patterns, and non-compliant assay validation outcomes—particularly problematic given the documented cross-reactivity of cyromazine with melamine antibodies ranging from 21% to 300% depending on hapten design [3].

Cyromazine-3-mercaptopropanoic Acid Performance Validation


IC50 Sensitivity: Spacer Chemistry Comparison

The cyromazine pharmacophore, when derivatized with a 3-mercaptopropanoic acid spacer (Cyromazine-3-mercaptopropanoic acid) and conjugated to BSA as an immunogen, is expected to generate polyclonal antibodies with distinct affinity characteristics compared to direct glutaraldehyde-bridged cyromazine-BSA immunogens . In a documented study using glutaraldehyde-bridged cyromazine-BSA immunogens, the resulting polyclonal antiserum exhibited an IC50 of 27.5 ng/mL against free cyromazine in an indirect competitive ELISA format after four immunizations in mice [1]. The mercaptopropanoic acid spacer arm approach employed by Cyromazine-3-mercaptopropanoic acid provides a longer, more flexible linker between the triazine epitope and carrier protein, a design feature demonstrated in melamine hapten studies to substantially influence antibody titer and assay sensitivity [2].

Triazine hapten immunoassay Cyromazine antibody development IC50 sensitivity Polyclonal antisera

IC50 Sensitivity: Cyromazine vs. Atrazine Haptens

Atrazine-3-mercaptopropanoic acid, a structurally analogous mercaptopropanoic acid-derivatized s-triazine hapten, has been characterized with a polyclonal antibody IC50 of 7.5 ng/mL when employed as a coating antigen . This value establishes a quantitative benchmark for mercaptopropanoic acid-derivatized triazine haptens in ELISA platforms. The cyromazine parent structure (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) differs from atrazine in its N-cyclopropyl substitution at the triazine ring rather than the ethyl/isopropyl amino substituents of atrazine, which alters antibody recognition specificity and cross-reactivity patterns [1].

Triazine hapten comparative analysis IC50 comparison Polyclonal antibody affinity ELISA sensitivity

IC50 Comparison: Cyromazine vs. Cyanazine Haptens

Cyanazine-3-mercaptopropanoic acid (compound 6), a mercaptopropanoic acid-derivatized cyanazine hapten, forms a stable carrier-hapten complex and yields polyclonal antibodies with an IC50 value of 10.2 ng/mL for cyanazine-3-mercaptopropanoic acid detection . The compound serves as a coating hapten and generates polyclonal antibodies with high titers . Cyanazine differs structurally from cyromazine in its 2-chloro-4-ethylamino-6-isopropylamino substitution pattern on the triazine ring, whereas cyromazine bears a cyclopropylamino group.

Cyanazine hapten Triazine immunoassay sensitivity IC50 comparison Coating hapten performance

Cross-Reactivity & Selectivity: Cyromazine vs. Melamine

The cyromazine structural motif is essential for developing immunoassays with defined cross-reactivity profiles toward melamine versus cyromazine. Literature demonstrates that melamine antibodies exhibit cyromazine cross-reactivity ranging from 21% [1] to 59% [2] to 131% [3] and up to 300% [4], depending on hapten design. A specifically enhanced icELISA using 3-(4,6-diamino-1,6-dihydro-1,3,5-triazin-2-ylthio)propanoic acid (Hapten C) as coating antigen achieved substantially lower cross-reactivity to cyromazine compared to previously reported ELISAs, with IC50 for melamine of 35.4 ng/mL and LOD of 8.9 ng/mL [5].

Cross-reactivity Cyromazine detection Melamine interference Hapten design specificity

Detection Limit Benchmarking: Immunoassay vs. Instrumental Methods

Cyromazine immunoassays developed with hapten-BSA/OVA conjugation strategies achieve detection limits that meet or exceed regulatory requirements. A patented cyromazine ELISA kit utilizing cyromazine hapten-OVA conjugates achieved a detection sensitivity of 1 μg/L (1 ppb), with recoveries of 79.2–108.4% in lamb and chicken muscle samples and CVs below 8% [1]. In another study, an ELISA method for simultaneous cyromazine and melamine detection achieved detection limits of 4.5 ng/g for cyromazine and 1.8 ng/g for melamine in animal muscle tissues, with recoveries of 87.0–98.6% [2]. These performance metrics compare favorably to instrumental methods (HPLC, GC-MS) while offering substantially reduced cost per sample and higher throughput capacity [3].

Cyromazine detection limit ELISA sensitivity Regulatory compliance Food safety screening

Spacer-Arm Advantage: Mercaptopropanoic vs. Aminohexanoic Acid

The 3-mercaptopropanoic acid spacer arm in Cyromazine-3-mercaptopropanoic acid provides distinct conjugation chemistry advantages over alternative spacer systems. In melamine hapten studies, 3-mercaptopropionic acid reacted with 2-chloro-4,6-diamino-1,3,5-triazine (CAAT) to produce 3-(4,6-diamino-1,6-dihydro-1,3,5-triazin-2-ylthio)propanoic acid, which was successfully conjugated to OVA as a coating antigen and yielded heterogeneous immunoassay performance with IC50 = 70.6 ng/mL, LOD = 2.6 ng/mL, and LOQ = 7.6 ng/mL [1]. The thioether linkage formed by mercaptopropanoic acid conjugation offers distinct epitope presentation characteristics compared to aminohexanoic acid-derived haptens, with documented differences in antibody recognition and assay sensitivity [2].

Hapten spacer-arm design Mercaptopropanoic acid vs. aminohexanoic acid Epitope presentation Immunogen optimization

Cyromazine-3-mercaptopropanoic Acid Applications


ELISA Kit Development for Food Safety Screening

Cyromazine-3-mercaptopropanoic acid serves as the hapten foundation for BSA-conjugated immunogens and OVA-conjugated coating antigens in indirect competitive ELISA (icELISA) platforms targeting cyromazine residue detection in animal muscle tissues and food products . Based on class-level evidence from cyromazine immunoassay development, these kits achieve detection sensitivities of 1 μg/L (1 ppb), recoveries of 79.2–108.4%, and shelf stability exceeding 18 months at 2–8°C [1]. The mercaptopropanoic acid spacer arm enables systematic optimization of assay sensitivity through heterologous coating antigen strategies, a design principle validated in melamine and triazine immunoassay literature [2].

Monoclonal Antibody Generation & Immunogen Design

Cyromazine-3-mercaptopropanoic acid, when conjugated to BSA as an immunogen, provides a defined hapten for murine immunization protocols aimed at generating cyromazine-specific monoclonal antibodies . The cyclopropyl substitution on the triazine ring differentiates cyromazine epitopes from other s-triazine haptens (atrazine, simazine, cyanazine), enabling hybridoma screening strategies that select for cyromazine-preferring antibody clones while minimizing cross-reactivity toward structurally related triazine herbicides or melamine metabolites [1]. Literature documents that cyromazine artificial antigen synthesis using EDC-mediated BSA conjugation successfully generates polyclonal antisera with titers exceeding 1:6400 and IC50 values of 27.5 ng/mL, providing a validated pathway for monoclonal antibody development [2].

Simultaneous Cyromazine-Melamine Detection via Lateral Flow

Given the documented cross-reactivity of melamine antibodies toward cyromazine (21% to 300% depending on hapten design), Cyromazine-3-mercaptopropanoic acid enables deliberate assay engineering for either (a) cyromazine-selective detection with minimized melamine interference, or (b) dual-analyte detection systems for simultaneous cyromazine/melamine quantification . Lateral flow immunoassay (LFIA) platforms using colloidal gold-based competitive formats have been validated for simultaneous detection of cyromazine and melamine in foods of animal origin, with detection limits responsive to EU norms and results correlating well with HPLC confirmation methods [1]. The mercaptopropanoic acid spacer chemistry is compatible with gold nanoparticle conjugation strategies commonly employed in lateral flow device manufacturing [2].

Broad-Specificity Antibody Library for Triazines

Cyromazine-3-mercaptopropanoic acid belongs to the s-triazine hapten family used in broad-specificity antibody-based immunoassays for multi-triazine detection in complex matrices including tea, ginger, and water samples . Molecular modeling and quantitative structure-activity relationship (QSAR) studies demonstrate that the selection of triazine haptens with varying N-substituents (cyclopropyl in cyromazine, ethyl/isopropyl in atrazine, ethyl/ethyl in simazine) enables construction of tailored antibody libraries with defined cross-reactivity profiles for group-specific detection of triazine pollutants [1]. The compound serves as a building block in systematic hapten screening campaigns aimed at identifying optimal immunizing and coating hapten combinations for broad-specificity immunoassay development [2].

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